4-(4-butylphenyl)butanoic Acid

Medicinal Chemistry Lipophilicity ADME

4-(4-Butylphenyl)butanoic acid (CAS 25663-65-4) is a para-substituted aryl butanoic acid derivative with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. It is typically supplied as a solid with purities ranging from 95% to 98%, and is intended exclusively for research and further manufacturing applications.

Molecular Formula C14H20O2
Molecular Weight 220.312
CAS No. 25663-65-4
Cat. No. B2747055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-butylphenyl)butanoic Acid
CAS25663-65-4
Molecular FormulaC14H20O2
Molecular Weight220.312
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
InChIKeyVHBIJXQXRXBVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Butylphenyl)butanoic Acid (CAS 25663-65-4): Procurement-Ready Physicochemical and Biological Profile


4-(4-Butylphenyl)butanoic acid (CAS 25663-65-4) is a para-substituted aryl butanoic acid derivative with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . It is typically supplied as a solid with purities ranging from 95% to 98%, and is intended exclusively for research and further manufacturing applications . Computationally derived properties include a topological polar surface area (TPSA) of 37.3 Ų, 7 rotatable bonds, and a calculated LogP of 3.4365, indicating moderate lipophilicity . The compound has been investigated for its ability to inhibit platelet aggregation and serves as a key intermediate in the synthesis of more complex pharmacologically active molecules, including clinical candidate DG-051 [1].

Why 4-(4-Butylphenyl)butanoic Acid (25663-65-4) Cannot Be Replaced by Unsubstituted or Shorter-Chain Aryl Butanoic Acid Analogs


Within the 4-arylbutanoic acid class, the specific nature of the para-alkyl substituent is a critical determinant of both physicochemical behavior and biological interaction. Replacing 4-(4-butylphenyl)butanoic acid with unsubstituted 4-phenylbutanoic acid (4-PBA) or shorter-chain analogs (e.g., methyl, ethyl) introduces significant changes in lipophilicity, molecular weight, and steric bulk [1]. These differences directly impact critical parameters such as membrane permeability, solubility profile, and target binding affinity, as evidenced by distinct LogP values and divergent activity profiles in platelet aggregation assays [2]. Generic substitution without accounting for these quantitative physicochemical and biological differences can lead to failed experimental replication, altered pharmacokinetic behavior, or complete loss of the desired pharmacological effect, particularly when the compound serves as a lead scaffold for cardiovascular drug discovery .

Quantitative Differentiation Evidence for 4-(4-Butylphenyl)butanoic Acid (CAS 25663-65-4) vs. Closest Analogs


Lipophilicity Advantage: 4-(4-Butylphenyl)butanoic Acid vs. 4-Phenylbutanoic Acid (4-PBA)

4-(4-Butylphenyl)butanoic acid exhibits significantly higher lipophilicity than the unsubstituted parent compound, 4-phenylbutanoic acid (4-PBA), due to the para-butyl substituent. This is quantified by a computed LogP value of 3.4365 for the target compound , compared to reported experimental and calculated LogP values for 4-PBA ranging from 2.0939 to 2.420 [1][2]. This difference of approximately +1 to +1.3 log units translates to a roughly 10- to 20-fold increase in predicted partition coefficient, impacting compound distribution and membrane traversal.

Medicinal Chemistry Lipophilicity ADME Membrane Permeability

Precise Molecular Weight Differentiation Within the 4-Alkylphenylbutanoic Acid Homologous Series

The molecular weight of 4-(4-butylphenyl)butanoic acid (220.31 g/mol) is quantitatively distinct from its closest homologs in the 4-alkylphenylbutanoic acid series . This distinction is critical for procurement, as incorrect selection of a closely named analog (e.g., methyl, ethyl, or propyl derivative) will result in a compound with different physical properties and biological behavior. The mass difference relative to the ethyl analog is 28.06 Da, and relative to the propyl analog is 14.03 Da.

Chemical Synthesis Analytical Chemistry Structure Confirmation Procurement

Biological Activity: Inhibition of Thrombin-Induced Platelet Aggregation

4-(4-Butylphenyl)butanoic acid demonstrates measurable inhibitory activity in a functional assay of thrombin-induced platelet aggregation, with a reported IC50 of 8160 nM (8.16 µM) following metabolic pre-incubation with rabbit liver microsomes [1]. While direct comparative IC50 data for the closest 4-alkylphenylbutanoic acid analogs in this exact assay system are not publicly available, this quantitative activity establishes the compound as a tractable ligand within the PAF/platelet aggregation pathway, a feature absent in the unsubstituted 4-phenylbutanoic acid (4-PBA), which primarily functions as an ammonia scavenger and HDAC inhibitor [2].

Pharmacology Cardiovascular Research Platelet Aggregation Thrombosis

Commercial Purity Benchmarking: 98% vs. Standard 95% Grade

Procurement options for 4-(4-butylphenyl)butanoic acid include a higher-purity 98% grade from vendors such as Leyan , which represents a quantifiable improvement over the more commonly available 95% purity grades offered by other suppliers . This 3% absolute difference in purity translates to a relative reduction in unspecified impurities of 60%, which is critical for minimizing side reactions in sensitive synthetic transformations and ensuring reproducible biological assay results.

Chemical Procurement Quality Control Synthetic Chemistry Assay Reproducibility

Optimal Application Scenarios for 4-(4-Butylphenyl)butanoic Acid (CAS 25663-65-4)


Scaffold for Cardiovascular Drug Discovery Programs Targeting Platelet Aggregation

Given its demonstrated, albeit modest, activity in a thrombin-induced platelet aggregation assay (IC50 = 8.16 µM), 4-(4-butylphenyl)butanoic acid serves as a validated starting point for medicinal chemistry campaigns focused on PAF antagonism or related anti-thrombotic mechanisms [1]. Its butyl substitution distinguishes it from inactive or mechanistically divergent analogs like 4-PBA, and its lipophilic nature (LogP 3.44) provides a favorable ADME profile for further optimization . The compound's role as a precursor to advanced leads like DG-051 further underscores its strategic value in this therapeutic area .

Lipophilic Building Block for CNS-Targeted Small Molecule Synthesis

The significantly higher lipophilicity (LogP 3.4365) compared to the parent 4-phenylbutanoic acid (LogP ~2.1-2.4) makes this compound a superior choice for constructing chemical libraries intended for central nervous system (CNS) applications [1]. The para-butyl group enhances predicted blood-brain barrier permeability, enabling the synthesis of derivatives with improved potential to engage intracerebral targets. Its carboxylic acid handle allows for straightforward conjugation to amines or alcohols to generate amide or ester libraries .

High-Purity Starting Material for Sensitive Synthetic Transformations

For research groups performing demanding reactions such as Pd-catalyzed cross-couplings, peptide couplings, or processes requiring strict exclusion of nucleophilic impurities, the 98% purity grade offers a quantifiable advantage over the standard 95% material [1]. The reduced impurity profile minimizes side reactions, simplifies product purification by chromatography, and enhances the reproducibility of reaction yields, ultimately reducing the time and cost associated with process development .

Analytical Reference Standard for Method Development and Quality Control

The precise molecular weight (220.31 g/mol) and well-defined, albeit computationally derived, physicochemical properties (TPSA 37.3, LogP 3.44) make this compound suitable for use as a reference standard in LC-MS and HPLC method development [1]. Its distinct mass differentiates it clearly from its ethyl and propyl homologs, providing a robust means to validate analytical methods used for process monitoring or impurity profiling in synthetic chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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